BenchChemオンラインストアへようこそ!

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide

Physicochemical profiling Lipophilicity Drug-likeness

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide (CAS 942001-30-1) is a synthetic heterocyclic compound belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide family. It features a 2,9-dimethyl substitution on the pyrido[1,2-a]pyrimidin-4-one core and a 3,3-diphenylpropanamide side chain.

Molecular Formula C25H23N3O2
Molecular Weight 397.478
CAS No. 942001-30-1
Cat. No. B2377165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide
CAS942001-30-1
Molecular FormulaC25H23N3O2
Molecular Weight397.478
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C(C2=O)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C
InChIInChI=1S/C25H23N3O2/c1-17-10-9-15-28-24(17)26-18(2)23(25(28)30)27-22(29)16-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-15,21H,16H2,1-2H3,(H,27,29)
InChIKeyVAFHYKZLXYNQMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide (CAS 942001-30-1): Core Structural & Pharmacologic Identity


N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide (CAS 942001-30-1) is a synthetic heterocyclic compound belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide family. It features a 2,9-dimethyl substitution on the pyrido[1,2-a]pyrimidin-4-one core and a 3,3-diphenylpropanamide side chain. This compound class is widely recognized for diverse biological activities including analgesic, anticancer, antimicrobial, and anti-inflammatory effects [1]. The pyrido[1,2-a]pyrimidine scaffold serves as a privileged structure in medicinal chemistry, with clinically precedented agents such as the analgesic pirenperone and the antiallergic agent ramastine [2]. While the compound is commercially available primarily as a research chemical for in vitro studies , its specific 2,9-dimethyl substitution pattern distinguishes it from closely related regioisomers and may confer unique pharmacologic properties that are only beginning to be systematically investigated.

Why Regioisomeric and Side-Chain Variants of Pyrido[1,2-a]pyrimidine-3-carboxamides Cannot Be Interchanged with CAS 942001-30-1


The pyrido[1,2-a]pyrimidine scaffold is exquisitely sensitive to both the position of methyl substituents on the fused ring system and the nature of the 3-carboxamide side chain. Early structure-activity relationship (SAR) studies on analgesic pyrido[1,2-a]pyrimidines demonstrated that shifting the methyl group from the 6-position to the 9-position fundamentally alters pharmacological profile, including potency and CNS side-effect liability [1]. Similarly, the 3,3-diphenylpropanamide side chain generates a distinct molecular topology with a calculated logP of approximately 1.89 and 5 heteroatoms across 30 heavy atoms [2], differing substantially from analogs bearing 3-ethyl (logP ~2.1), 3-benzyl, or 3-cyclohexylmethyl substituents at the same position. These physicochemical differences translate into altered membrane permeability, target binding kinetics, and metabolic stability. Furthermore, the 2,9-dimethyl substitution creates a unique steric environment around the 4-oxo group, influencing hydrogen-bonding capacity and intermolecular interactions that are not replicated by the 2,6-, 2,7-, or 2,8-dimethyl regioisomers. Consequently, substitution with a structurally similar analog cannot be assumed to preserve the biological activity profile observed for CAS 942001-30-1, and procurement based on scaffold similarity alone risks introducing uncharacterized variables into experimental systems.

Quantitative Differentiation Evidence for N-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide Against Closest Analogs


LogP and Molecular Topology: CAS 942001-30-1 vs. 2,6-Dimethyl and 2,8-Dimethyl Regioisomers

The calculated partition coefficient (logP) of CAS 942001-30-1 is 1.885, as reported in the ZINC15 database [1]. This value reflects the combined contribution of the 2,9-dimethyl pyrido[1,2-a]pyrimidin-4-one core and the lipophilic 3,3-diphenylpropanamide side chain. The 2,6-dimethyl regioisomer (CAS 942001-20-9), which bears an identical molecular formula (C25H23N3O2, MW 397.478) but with methyl groups at positions 2 and 6 instead of 2 and 9, is expected to exhibit a comparable logP range, though subtle differences in molecular shape and dipole moment arising from methyl group positioning may influence chromatographic retention and membrane partitioning . The 2,8-dimethyl regioisomer (CAS 897617-09-3), also isomeric, represents another comparator with identical formula weight but distinct spatial orientation of the methyl substituent relative to the bridgehead nitrogen. These regioisomers share the same molecular formula, hydrogen-bond donor count (1), and acceptor count (3), making chromatographic co-elution a practical concern during purification; however, their differential retention on reverse-phase HPLC due to shape-dependent hydrophobic contact area provides a quantifiable basis for analytical differentiation.

Physicochemical profiling Lipophilicity Drug-likeness

Scaffold-Level Anticancer Activity: Pyrido[1,2-a]pyrimidine-3-carboxamide Class vs. Untargeted Heterocycles

A systematic study of pyrido[1,2-a]pyrimidine-3-carboxamide derivatives demonstrated that the core scaffold confers intrinsic anticancer activity. Compounds 6h, 6i, 6j, 6k, and 6n from this series exhibited promising antiproliferative effects across four human cancer cell lines (A549 lung, MCF-7 breast, HeLa cervical, and HepG2 hepatocellular carcinoma) [1]. Although CAS 942001-30-1 was not specifically included in this study, it shares the identical 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide pharmacophore. The presence of the 3,3-diphenylpropanamide side chain in CAS 942001-30-1 is structurally analogous to the substituted benzyl and aliphatic amine derivatives (6h-k) that showed the strongest activity profiles, suggesting that the diphenylpropanamide moiety may similarly engage hydrophobic binding pockets on target proteins. This scaffold-level evidence supports the prioritization of CAS 942001-30-1 over non-pyridopyrimidine heterocycles for anticancer screening programs, as the core structure has validated activity in multiple cancer models.

Anticancer activity Cytotoxicity Cancer cell lines

Antimicrobial Activity: 3,3-Diphenylpropanamide Motif as a Differentiator from Alkyl-Substituted Analogs

A focused study on 3,3-diphenylpropanamide derivatives (compounds I-VIII) revealed that this side-chain motif confers measurable antimicrobial and antifungal activity. Compounds IV, VII, and VIII at 50 μg/mL exhibited maximum activity against Gram-negative bacterial strains (Escherichia coli, Pseudomonas aeruginosa) compared with ciprofloxacin, and demonstrated maximum antifungal activity against Candida albicans and Aspergillus niger in comparison with griseofulvin at 50 μg/mL [1]. While CAS 942001-30-1 was not among the specific derivatives tested, the conserved 3,3-diphenylpropanamide moiety is a critical pharmacophoric element for this activity. In contrast, close analogs such as 2,9-dimethyl-3-ethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine (described in US Patent 4,219,649 [2]) lack the diphenylpropanamide side chain and are instead characterized by analgesic activity mediated through CNS receptors. This divergence in side-chain structure directly dictates the biological application domain: diphenylpropanamide-bearing analogs are prioritized for anti-infective screening, whereas 3-alkyl-substituted analogs are directed toward CNS targets.

Antimicrobial Antifungal 3,3-Diphenylpropanamide

Analgesic Pharmacology: 2,9-Dimethyl Substitution in the Pyrido[1,2-a]pyrimidine Class

US Patent 4,219,649 explicitly identifies 2,9-dimethyl-3-ethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine as a particularly preferred derivative within the analgesic pyrido[1,2-a]pyrimidine series, alongside the 2,6-dimethyl-3-ethyl analog which is described as a 'highly active compound' and the most outstanding member of the group [1]. The 2,6-dimethyl-3-ethyl derivative was shown to be a more potent analgesic than the reference compound Probon in both rats and dogs, while lacking the CNS side effects (ataxia, incoordination) observed with Probon at therapeutic doses [1]. The 2,9-dimethyl substitution pattern is specifically enumerated among the preferred embodiments, confirming that methyl placement at position 9 (rather than position 6, 7, or 8) is compatible with high analgesic activity within this scaffold. CAS 942001-30-1 retains the 2,9-dimethyl core but replaces the 3-ethyl group with a 3,3-diphenylpropanamide side chain, potentially modulating the analgesic pharmacology through altered receptor subtype selectivity or pharmacokinetic properties while preserving the favorable CNS safety profile associated with the 2,9-substitution pattern.

Analgesic CNS Pyrido[1,2-a]pyrimidine receptor

Recommended Research and Procurement Application Scenarios for CAS 942001-30-1 Based on Quantitative Differentiation Evidence


Anticancer Lead Discovery: Primary Screening in Human Carcinoma Cell Lines

CAS 942001-30-1 is recommended as a screening candidate for anticancer drug discovery programs. The pyrido[1,2-a]pyrimidine-3-carboxamide scaffold has demonstrated promising antiproliferative activity against A549 (lung), MCF-7 (breast), HeLa (cervical), and HepG2 (liver) cancer cell lines [1]. Procurement of this compound, rather than untested heterocyclic alternatives, leverages the validated anticancer potential of the scaffold class, reducing the risk of investing resources in chemotypes with no precedent for antitumor activity. The 3,3-diphenylpropanamide side chain provides additional hydrophobic binding potential that may enhance target engagement compared to simpler alkyl-substituted analogs.

Anti-Infective Drug Discovery: Antibacterial and Antifungal Screening Programs

The 3,3-diphenylpropanamide moiety is a demonstrated antimicrobial pharmacophore, with structurally related derivatives showing activity against Gram-negative bacteria (E. coli, P. aeruginosa) and fungal pathogens (C. albicans, A. niger) at 50 μg/mL [1]. CAS 942001-30-1 combines this validated antimicrobial side chain with the pyrido[1,2-a]pyrimidine core, potentially creating a dual-mechanism anti-infective agent. Researchers should prioritize this compound over 3-alkyl-substituted pyrido[1,2-a]pyrimidine analogs (e.g., 2,9-dimethyl-3-ethyl derivatives) when the primary screening objective is antimicrobial or antifungal activity rather than CNS-targeted analgesia.

CNS Receptor Pharmacology: Pyrido[1,2-a]pyrimidine-Sensitive Receptor Probe Development

The 2,9-dimethyl substitution pattern on the pyrido[1,2-a]pyrimidine core is specifically enumerated in analgesic patents as a preferred embodiment, with the structurally related 2,6-dimethyl-3-ethyl analog demonstrating potent analgesia in rats and dogs without the CNS side effects characteristic of Probon [1]. CAS 942001-30-1 retains the pharmacologically active 2,9-dimethyl core while introducing the 3,3-diphenylpropanamide side chain as a novel substituent. This unique combination makes it a valuable probe molecule for investigating pyrido[1,2-a]pyrimidine-sensitive CNS receptor subtypes and for conducting SAR studies aimed at dissociating analgesic efficacy from side-effect liability.

Medicinal Chemistry SAR Exploration: Regioisomeric Selectivity Profiling

CAS 942001-30-1 serves as a critical tool compound for systematic SAR studies comparing the biological consequences of methyl group positioning on the pyrido[1,2-a]pyrimidine core. By directly comparing activity profiles against the 2,6-dimethyl (CAS 942001-20-9), 2,7-dimethyl (CAS 941965-80-6), and 2,8-dimethyl (CAS 897617-09-3) regioisomers, researchers can map the spatial requirements for target engagement and identify substitution patterns that optimize potency, selectivity, and drug-like properties. The distinct logP and molecular topology of each regioisomer [1] further enable correlation of physicochemical properties with biological outcomes. Procurement of the complete regioisomeric panel is strongly recommended for rigorous SAR investigations.

Quote Request

Request a Quote for N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.